molecular formula C19H13BrN2O B15455115 6-Bromo-2-methyl-3-(naphthalen-2-yl)quinazolin-4(3H)-one CAS No. 62376-82-3

6-Bromo-2-methyl-3-(naphthalen-2-yl)quinazolin-4(3H)-one

Cat. No.: B15455115
CAS No.: 62376-82-3
M. Wt: 365.2 g/mol
InChI Key: OMAQUILMZARKHK-UHFFFAOYSA-N
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Description

6-Bromo-2-methyl-3-(naphthalen-2-yl)quinazolin-4(3H)-one (CAS 62376-82-3) is a synthetically versatile 2,3-disubstituted quinazolin-4(3H)-one derivative of significant interest in medicinal chemistry and drug discovery. This compound features a bromine atom at the 6-position, a methyl group at the 2-position, and a naphthalen-2-yl substituent at the 3-position. The bromo group enhances the molecule's electrophilicity and its ability to bind to biological targets, while the bulky naphthalenyl group improves lipophilicity, facilitating π-π stacking interactions with biological receptors and increasing membrane penetration . Quinazolin-4(3H)-one scaffolds are recognized as privileged structures in drug design due to their diverse pharmacological profiles . Recent research has identified related quinazolin-4-one derivatives as potent, non-peptidic, non-covalent inhibitors of the SARS-CoV-2 main protease (Mpro), a critical target for anti-COVID-19 therapeutics . Furthermore, 6-bromo quinazoline derivatives have demonstrated substantial cytotoxic activity against various cancer cell lines, including MCF-7 and SW480, and are investigated as potential EGFR (Epidermal Growth Factor Receptor) inhibitors, a well-validated target in oncology . The synthetic utility of this compound is high; it can be synthesized via halogenation and cyclocondensation pathways, for example, from 5-bromo anthranilic acid or through nucleophilic aromatic substitution of intermediate quinazolinones . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

62376-82-3

Molecular Formula

C19H13BrN2O

Molecular Weight

365.2 g/mol

IUPAC Name

6-bromo-2-methyl-3-naphthalen-2-ylquinazolin-4-one

InChI

InChI=1S/C19H13BrN2O/c1-12-21-18-9-7-15(20)11-17(18)19(23)22(12)16-8-6-13-4-2-3-5-14(13)10-16/h2-11H,1H3

InChI Key

OMAQUILMZARKHK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)Br)C(=O)N1C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Antimicrobial Activity

Quinazolin-4(3H)-one derivatives with halogen or aryl substitutions at position 3 exhibit varied antimicrobial potency. For example:

  • 6-Bromo-2-methyl-3-(4-chlorophenyl)quinazolin-4(3H)-one showed higher activity against E. coli (MIC: 12.5 µg/mL) compared to analogs with electron-donating groups (e.g., 4-methoxyphenyl, MIC: 50 µg/mL) .
  • 6-Bromo-3-(4-fluorophenyl)-8-(phenylethynyl)-2,3-dihydroquinazolin-4(1H)-one (3b) demonstrated broad-spectrum activity due to the phenylethynyl group enhancing π-π stacking with microbial enzymes .

Key Trend : Electron-withdrawing substituents (e.g., -Cl, -Br) at position 3 improve antimicrobial activity, while electron-donating groups (e.g., -OCH₃) reduce efficacy .

Anti-inflammatory and Analgesic Activity

Anti-inflammatory activity is influenced by substituent size and polarity:

  • 6,8-Dibromo-2-phenyl-3-(4-carboxyphenyl)quinazolin-4(3H)-one (Compound 7) exhibited 78% inhibition in carrageenan-induced edema (vs. 82% for indomethacin) due to synergistic effects of bromine and carboxyl groups .
  • 6-Bromo-2-(1-methylbutylidene)-hydrazino-3-(4-methoxyphenyl)quinazolin-4(3H)-one (A3) showed 65% analgesic activity (vs. 70% for diclofenac) attributed to the hydrazine moiety enhancing COX-2 inhibition .

Physicochemical Data

Compound Name Melting Point (°C) Molecular Formula HRMS (ES+) Reference
6-Bromo-2-methyl-3-(4-fluorophenyl) analog 235–237 C₁₇H₁₂BrFN₂O 421.0342
6-Bromo-3-ethyl-2-mercapto analog - C₁₀H₉BrN₂OS 283.9619 (Monoisotopic)
Target Compound (Theoretical) 250–255 (Predicted) C₁₉H₁₃BrN₂O 380.0192 (Calculated) -

Q & A

Q. What are the common synthetic routes for preparing 6-bromo-2-methyl-3-(naphthalen-2-yl)quinazolin-4(3H)-one?

The compound is typically synthesized via halogenation and cyclocondensation. For example, bromination of 3-amino-2-methylquinazolin-4(3H)-one with bromine in acetic acid yields 6-bromo derivatives (55% yield), followed by substitution with naphthalen-2-yl groups via nucleophilic aromatic substitution . Alternatively, 5-bromo anthranilic acid can be cyclized with acetic anhydride to form a benzoxazinone intermediate, which reacts with hydrazine hydrate to yield 3-amino-6-bromo-2-methylquinazolin-4(3H)-one. Subsequent coupling with naphthalen-2-yl reagents under reflux in pyridine or ethanol completes the synthesis .

Q. What spectroscopic and analytical methods are used to characterize this compound?

Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1686 cm⁻¹, C=N at ~1605 cm⁻¹) .
  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.25–7.82 ppm for naphthalenyl groups, CH₃ at δ 2.48 ppm) .
  • Elemental analysis : Validates stoichiometry (e.g., Br%: calc. 31.37 vs. found 31.12) .
  • Mass spectrometry : Determines molecular ion peaks (e.g., m/z 439 for brominated derivatives) .

Q. How do substituents like bromine and naphthalenyl groups influence bioactivity?

Bromine enhances electrophilicity and binding to biological targets (e.g., enzymes), while the naphthalenyl group improves lipophilicity and π-π stacking interactions, critical for antimicrobial and anti-inflammatory activities. For instance, brominated quinazolinones show 70–85% inhibition in carrageenan-induced edema models, comparable to ibuprofen . The naphthalenyl moiety increases membrane penetration, as observed in analogs with IC₅₀ values <10 µM against cancer cell lines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Solvent choice : Acetic acid enhances bromination efficiency (55% yield) vs. pyridine for cyclization (75% yield) .
  • Temperature control : Reflux at 120–130°C for 3 hours maximizes hydrazine-mediated ring closure .
  • Catalyst screening : Anhydrous pyridine accelerates benzoxazinone formation, reducing side products .
  • Workup protocols : Recrystallization from ethanol or ethyl acetate improves purity (>95% by TLC) .

Q. How can discrepancies in biological activity data be resolved?

Contradictory results (e.g., variable IC₅₀ values) arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Dose-response standardization : Use fixed concentrations (e.g., 10–100 µM) in triplicate .
  • Purity validation : HPLC analysis (≥98% purity) to exclude byproduct interference .
  • Structure-activity relationship (SAR) studies : Compare analogs (e.g., 6-bromo vs. 7-bromo derivatives) to isolate substituent effects .

Q. What computational methods predict target interactions for this compound?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to kinases (e.g., EGFR) or bacterial enzymes (e.g., DNA gyrase). Docking scores <−7 kcal/mol suggest high affinity .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
  • Pharmacophore mapping : Identifies critical features (e.g., bromine as a hydrogen bond acceptor) using MOE or Discovery Studio .

Q. How can analogs be designed to enhance selectivity for specific biological targets?

  • Substituent variation : Replace naphthalenyl with electron-withdrawing groups (e.g., nitro) for improved kinase inhibition .
  • Hybrid derivatives : Conjugate with pyrazolone or thiadiazole rings to target bacterial β-lactamases (e.g., MIC: 2–8 µg/mL against S. aureus) .
  • Prodrug strategies : Introduce hydrolyzable esters (e.g., acetyl) to modulate bioavailability .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

ParameterOptimal ConditionYieldReference
BrominationBr₂ in acetic acid, RT, 12h55%
CyclizationHydrazine hydrate, 130°C75%
Naphthalenyl couplingPyridine, reflux, 3h68%

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